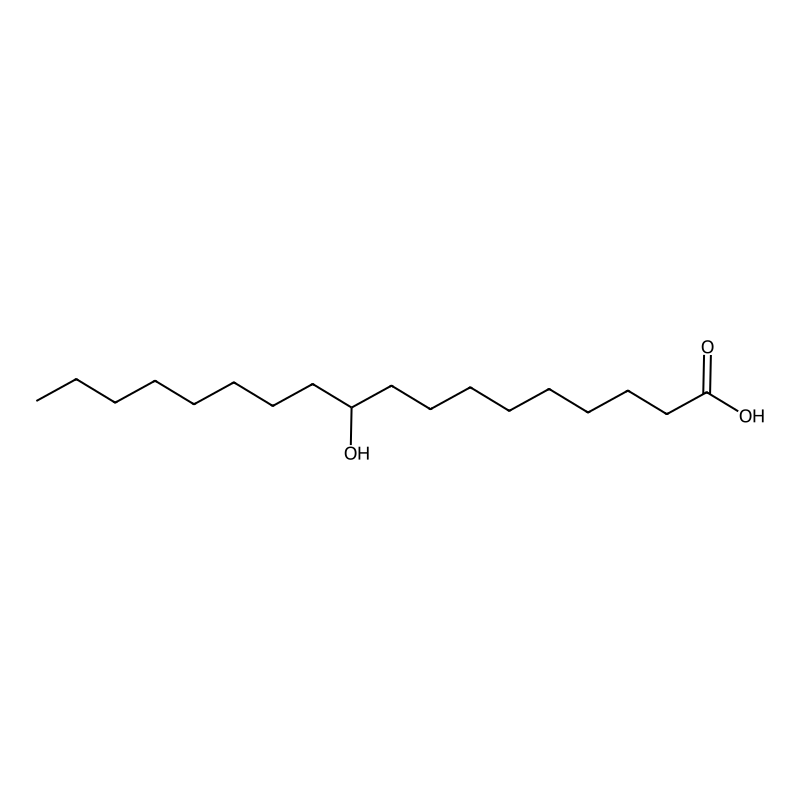10-HYDROXYOCTADECANOIC ACID

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Potential Applications in PPAR Activation
Research suggests that the chiral form (R)-10-HSA exhibits peroxisome proliferator-activated receptor (PPAR) agonist activity, particularly towards PPARα. PPARs are a group of nuclear receptors involved in regulating various cellular processes, including lipid metabolism and inflammation. [A study published in the "Journal of Dermatological Science" explores this potential: ]
This PPARα activation by (R)-10-HSA has been shown to stimulate collagen synthesis in fibroblast cultures, potentially indicating its use in anti-aging cosmetics. Additionally, it might demonstrate synergistic effects with retinoids in enhancing collagen production, further supporting its potential in this field. [The aforementioned study in the "Journal of Dermatological Science" delves into these aspects.]
Other Research Areas
10-HSA's presence has been detected in various sources, including plants, cancer cell cultures, and mammalian tissues. [This finding is reported in the scientific literature] However, the specific roles it plays in these contexts remain under investigation.
The chiral properties and behavior of 10-HSA, particularly the (R)-enantiomer, have also attracted scientific interest. Studies have explored its crystal structure and self-assembly properties in various solvents, aiming to understand the underlying mechanisms and potential applications in material science. [Research on this topic is published in the journal "Crystal Research and Technology": ]
10-Hydroxyoctadecanoic acid, also known as 10-hydroxy stearic acid, is a hydroxy fatty acid that belongs to the class of long-chain fatty acids. It is characterized by the presence of a hydroxyl group at the tenth carbon of the octadecanoic acid structure, which consists of 18 carbon atoms. The molecular formula for 10-hydroxyoctadecanoic acid is C18H36O3, and it has a molecular weight of approximately 300.47 g/mol . This compound plays a significant role in various biochemical processes and has garnered attention for its potential applications in pharmaceuticals and biochemistry.
- Esterification: It can react with alcohols to form esters, which are important in the synthesis of biodiesel and other applications.
- Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
- Hydration/Dehydration: It can interconvert with oleic acid through hydration and dehydration reactions, facilitating metabolic pathways in certain microorganisms .
Research indicates that 10-hydroxyoctadecanoic acid exhibits various biological activities:
- Antimicrobial Properties: It has been shown to have antibacterial activity, making it a subject of interest for developing antibacterial agents .
- Xenobiotic Role: This compound acts as a bacterial xenobiotic, indicating its potential role in microbial metabolism and detoxification processes .
- Metabolic Intermediates: It may serve as an intermediate in lipid metabolism, influencing cellular signaling pathways related to inflammation and immunity .
10-Hydroxyoctadecanoic acid can be synthesized through several methods:
- Microbial Fermentation: Certain bacteria, such as Stenotrophomonas, can convert oleic acid into 10-hydroxyoctadecanoic acid under specific conditions. This method utilizes whole-cell biocatalysis for efficient conversion .
- Chemical Synthesis: Chemical methods involving the hydroxylation of octadecanoic acid or its derivatives can also yield 10-hydroxyoctadecanoic acid.
The applications of 10-hydroxyoctadecanoic acid span various fields:
- Cosmetics: Due to its emollient properties, it is used in skin care products.
- Pharmaceuticals: Its antimicrobial properties make it a candidate for drug formulation.
- Food Industry: It may be utilized as a food additive or preservative due to its potential health benefits.
Several compounds share structural similarities with 10-hydroxyoctadecanoic acid. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Octadecanoic Acid | Saturated fatty acid | No hydroxyl group; serves as a baseline structure |
| Oleic Acid | Unsaturated fatty acid | Contains a double bond; different biological roles |
| 12-Hydroxystearic Acid | Hydroxy fatty acid at position 12 | Different position of hydroxyl group affects properties |
| Ricinoleic Acid | Hydroxy fatty acid at position 12 | Known for its laxative effects; distinct applications |
The uniqueness of 10-hydroxyoctadecanoic acid lies in its specific hydroxyl positioning, which influences its chemical reactivity and biological activity compared to these similar compounds. This positioning allows it to participate in unique biochemical pathways and interactions that differentiate it from other fatty acids.








